molecular formula C16H10N2O3S B11643448 (2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11643448
M. Wt: 310.3 g/mol
InChI Key: PZIZLKJGPGUSCJ-ZSOIEALJSA-N
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Description

(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic organic compound that features a unique structure combining a thiazole ring fused to a benzimidazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a thiazolo[3,2-a]benzimidazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The dihydroxybenzylidene moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an antioxidant due to the presence of the dihydroxybenzylidene group. It can scavenge free radicals and protect cells from oxidative stress.

Medicine

In medicine, preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties. It can inhibit certain enzymes and pathways involved in inflammation and cancer progression.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The dihydroxybenzylidene group can form hydrogen bonds and interact with active sites of enzymes, inhibiting their activity. The thiazole and benzimidazole rings can intercalate with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(3,4-dihydroxybenzylidene)thiazolidin-4-one
  • (2Z)-2-(3,4-dihydroxybenzylidene)benzimidazole

Uniqueness

Compared to similar compounds, (2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structure enhances its stability and allows for more diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H10N2O3S

Molecular Weight

310.3 g/mol

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H10N2O3S/c19-12-6-5-9(7-13(12)20)8-14-15(21)18-11-4-2-1-3-10(11)17-16(18)22-14/h1-8,19-20H/b14-8-

InChI Key

PZIZLKJGPGUSCJ-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)O)O)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=C(C=C4)O)O)S3

Origin of Product

United States

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